molecular formula C9H6O4 B6254584 2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid CAS No. 855221-82-8

2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid

Cat. No. B6254584
CAS RN: 855221-82-8
M. Wt: 178.1
InChI Key:
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Description

2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . Other methods include the hydroalkoxylation reaction of ortho-alkynylphenols and the isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols .


Molecular Structure Analysis

The molecular structure of 2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid consists of a benzofuran ring as a core . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, they can undergo a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . They can also undergo an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid include a molecular weight of 164.16, a density of 1.347±0.06 g/cm3 (Predicted), a melting point of 116-118°C, a boiling point of 340.5±31.0 °C (Predicted), a flash point of 144.317°C, and a vapor pressure of 0mmHg at 25°C .

Scientific Research Applications

Synthesis of Isoindoloquinoline Derivatives

2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid: is utilized in the synthesis of isoindoloquinoline derivatives. These compounds are of interest due to their wide range of biological properties. For instance, they have been evaluated for their antioxidant, anti-HIV, antileishmanial, and antifungal activities. The synthesis involves a Claisen–Schmidt-type condensation reaction, which is a key step in producing these derivatives .

Anticancer Activity

Benzofuran derivatives, including 2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid , have shown significant anticancer activities. Research indicates that some substituted benzofurans can inhibit the growth of various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Antimicrobial and Antifungal Applications

The compound’s derivatives have potential as antimicrobial and antifungal agents. Researchers have synthesized novel molecules with the benzofuran core to explore their effectiveness against a range of microbial and fungal pathogens .

Antibacterial Properties

Derivatives of 2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid have been synthesized to exhibit potent antibacterial activity against both Gram-positive and Gram-negative pathogens. This includes efficacy against challenging bacteria such as Pseudomonas aeruginosa .

Safety and Hazards

When handling 2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid, protective gloves and eyewear should be worn, and the operation environment should be well ventilated . Long-term exposure to this compound may have health effects, so exposure should be controlled and necessary safety measures should be taken .

Future Directions

Given the strong biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research directions may include the discovery of novel methods for constructing benzofuran rings, the development of novel scaffold compounds of benzofuran for use as anticancer agents, and the exploration of the diverse pharmacological activities of this series of compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a benzofuran ring and the introduction of a carboxylic acid group at the 6-position of the ring.", "Starting Materials": [ "2-hydroxybenzoic acid", "acetic anhydride", "sulfuric acid", "sodium acetate", "sodium hydroxide", "potassium permanganate", "hydrochloric acid", "sodium carbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Acetylation of 2-hydroxybenzoic acid with acetic anhydride in the presence of sulfuric acid to form 2-acetoxybenzoic acid.", "Step 2: Treatment of 2-acetoxybenzoic acid with sodium hydroxide to form 2-hydroxybenzoic acid.", "Step 3: Oxidation of 2-hydroxybenzoic acid with potassium permanganate in the presence of hydrochloric acid to form 2,3-dihydroxybenzoic acid.", "Step 4: Decarboxylation of 2,3-dihydroxybenzoic acid with sodium carbonate to form 2-hydroxy-3-methoxybenzaldehyde.", "Step 5: Condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetate in the presence of sodium hydroxide to form 2-ethoxycarbonyl-3-methoxybenzaldehyde.", "Step 6: Cyclization of 2-ethoxycarbonyl-3-methoxybenzaldehyde with sodium hydroxide to form 2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid." ] }

CAS RN

855221-82-8

Product Name

2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid

Molecular Formula

C9H6O4

Molecular Weight

178.1

Purity

95

Origin of Product

United States

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